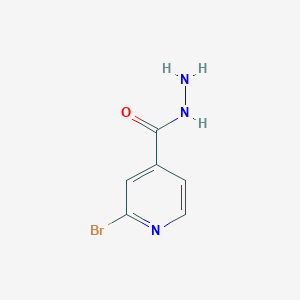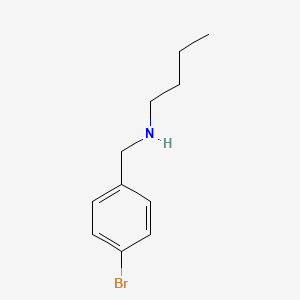
4-Bromo-4'-methylbiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-4'-methylbiphenyl and its derivatives involves various chemical reactions, showcasing its versatility as a chemical intermediate. One method involves bromination of biphenyl using an orientation catalyst, demonstrating controlled reaction processes to minimize by-products like 2-bromo biphenyl and 4,4′-dibromo biphenyl (Jia Feng-cong, 2006). Another approach uses 4-bromodiphenyl as a starting material, undergoing acetylation and haloform reaction to synthesize 4'-Bromobiphenyl-4-carboxylic acid with a high yield, demonstrating the compound's efficiency in synthesis processes (Zhu Yan-lon, 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic and X-ray diffraction techniques. For instance, the molecular structure, spectral analysis, and nonlinear optical studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlighted its stability and potential for intramolecular charge transfer, indicative of the compound's nonlinear optical properties (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, contributing to its broad utility in synthesis. It has been involved in reactions leading to long-lived molecular anion formation and competition between electron detachment and dissociation, providing insights into its electronic properties and reactivity (N. L. Asfandiarov et al., 2019).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as crystal structure and spectroscopic characteristics, have been extensively studied. For instance, the synthesis and crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, derived from 4-bromophenylacetic acid, illustrate the detailed crystallographic analysis contributing to understanding the compound's solid-state properties (M. S. Løiten et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and involvement in various chemical transformations, have been the subject of significant research. Studies on its conversion to other valuable chemical moieties through reactions like electrocyclic reactions of dibromocyclopropanes highlight its chemical versatility and potential for further functionalization (Kyosuke Ueda et al., 2015).
Applications De Recherche Scientifique
Synthesis and Liquid Crystal Display Materials
4-Bromo-4'-hydroxybiphenyl, closely related to 4-Bromo-4'-methylbiphenyl, is a key intermediate in synthesizing materials for liquid crystal displays. Research indicates that using trifluoroacetohypobromous anhydride synthesized by trifluoroacetic anhydride and bromine is an effective agent for synthesizing 4-bromo-4'-hydroxybiphenyl, under the catalysis of ferric chloride (Ren, 2001).
Metabolism Studies
Studies on the metabolism of bromobiphenyls, which include 4-bromobiphenyl, have revealed various mono and dihydroxylated metabolic products. This research aids in understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Kohli, Wyndham, Smylie, & Safe, 1978).
Synthesis Techniques
Different synthesis techniques for 4-bromobiphenyl have been explored, indicating its significance in various chemical processes and industries. For instance, using chlorine instead of parts of bromine in the synthesis process has been studied for better control over the reaction and to inhibit by-products (Jia, 2006).
Bromophenol Derivatives
Research on bromophenol derivatives from the red alga Rhodomela confervoides has identified compounds related to this compound. These studies provide insights into natural sources of bromophenols and their potential applications (Zhao et al., 2004).
Radiation Protection Features
4-Bromophenyl, a compound related to this compound, has been studied for its potential in radiation protection applications, particularly in the field of medical oncology and nuclear medicine. This research highlights the importance of such compounds in protecting against photon and particle radiations (Yılmaz, Kavaz, & Gul, 2020).
Photoinduced Polymerization
Studies on the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) using scanning tunneling microscopy and density functional theory calculations reveal potential applications in the development of novel polyphenylene polymer chains. This research contributes to the understanding of polymer chemistry and nanotechnology (Shen et al., 2015).
Chemical Synthesis and Catalysis
Research on the cobalt(II) chloride catalysed reaction of Grignard reagents with organic halides, including dibromobenzenes, highlights the role of 4-bromobiphenyl in the synthesis of various chemical compounds. Such studies are crucial for understanding catalytic processes and developing new synthetic methods (Davies, Done, & Hey, 1969).
Environmental Impact and Decomposition
Investigations into the decomposition of 4-bromobiphenyl in soil using microwave energy provide valuable insights into the environmental fate of such compounds and methods for mitigating their impact (Abramovitch & Bangzhou, 1994).
Safety and Hazards
The safety data sheet for “4-Bromo-4’-methylbiphenyl” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
1-bromo-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWLXURJCXISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334601 | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50670-49-0 | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)